molecular formula C24H22FN3O2 B12129760 3-fluoro-N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}benzamide

3-fluoro-N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}benzamide

Cat. No.: B12129760
M. Wt: 403.4 g/mol
InChI Key: QPHDHDRNIAEWKP-UHFFFAOYSA-N
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Description

This compound is a fluorinated benzamide derivative featuring a 5,6,7,8-tetrahydroquinazolin-5-one core substituted at position 7 with a 4-isopropylphenyl group. The isopropylphenyl substituent contributes to lipophilicity, influencing membrane permeability.

Properties

Molecular Formula

C24H22FN3O2

Molecular Weight

403.4 g/mol

IUPAC Name

3-fluoro-N-[5-oxo-7-(4-propan-2-ylphenyl)-7,8-dihydro-6H-quinazolin-2-yl]benzamide

InChI

InChI=1S/C24H22FN3O2/c1-14(2)15-6-8-16(9-7-15)18-11-21-20(22(29)12-18)13-26-24(27-21)28-23(30)17-4-3-5-19(25)10-17/h3-10,13-14,18H,11-12H2,1-2H3,(H,26,27,28,30)

InChI Key

QPHDHDRNIAEWKP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)NC(=O)C4=CC(=CC=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}benzamide typically involves multiple steps, including the formation of the quinazolinone core and subsequent functionalization. One common synthetic route involves the condensation of an appropriate anthranilic acid derivative with an isocyanate, followed by cyclization and further functionalization to introduce the fluoro and benzamide groups .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with different substituents .

Scientific Research Applications

3-fluoro-N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-fluoro-N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}benzamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function, leading to therapeutic effects .

Comparison with Similar Compounds

Substituent Variations on the Benzamide Moiety

  • Fluorine Positioning : Unlike the target compound, analogues like 3-fluoro-N-(3-fluorophenyl)benzamide and 3-fluoro-N-(4-fluorophenyl)benzamide () exhibit fluorine on both the benzamide and the aniline ring. These positional differences alter electronic effects and steric hindrance, impacting binding affinity and NMR spectral complexity due to overlapping coupling constants .
  • Non-Fluorinated Analogues: Compounds such as N-[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide () lack fluorine but incorporate a furan ring.

Heterocyclic Core Modifications

  • Triazolo-Pyridine/Triazolo-Oxazin Derivatives: Examples 284 and 285 () replace the tetrahydroquinazolinone core with triazolo-pyridin- or triazolo-oxazin-based scaffolds. These cores introduce additional nitrogen atoms, altering hydrogen-bonding capacity and target selectivity. For instance, triazolo derivatives in show activity against kinases but may exhibit reduced metabolic stability compared to tetrahydroquinazolinones .
  • Pyrimidine-Based Analogues: Compounds like 4-nitro-N-[4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-3(4H)-yl]benzamide () feature sulfur-containing heterocycles, which increase polarity and may reduce blood-brain barrier penetration compared to the target compound .

Side-Chain Functionalization

  • Alkoxy Substituents: Analogues in (e.g., N-{(2S)-1-{[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino}-3-[4-(2-methylpropoxy)phenyl]-1-oxopropan-2-yl}benzamide) incorporate alkoxy chains (e.g., butoxy, pentyloxy) instead of the isopropyl group. Longer alkoxy chains enhance solubility in polar solvents but may reduce target specificity due to increased conformational flexibility .
  • Trifluoromethyl and Difluoromethyl Groups : Example 268 () includes a trifluoromethyl group, which increases electronegativity and resistance to oxidative metabolism compared to the isopropyl group in the target compound .

Data Tables

Table 1: Structural and Functional Comparison of Key Analogues

Compound Name Core Structure Key Substituents Notable Properties Evidence ID
3-fluoro-N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}benzamide Tetrahydroquinazolinone 3-fluoro, 4-isopropylphenyl High lipophilicity, kinase inhibition N/A
N-[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide Tetrahydroquinazolinone 2-furyl Reduced membrane permeability [3]
5-chloro-N-[2-(difluoromethyl)phenyl]-4-(3-oxo-5,6,7,8-tetrahydrotriazolo[4,3-a]pyridin-2-yl)... Triazolo-pyridine Difluoromethylphenyl, chloro Enhanced metabolic stability [4]
3-fluoro-N-(3-fluorophenyl)benzamide Benzamide Dual fluorine substitution Complex NMR spectra, moderate solubility [6]

Table 2: Impact of Substituents on Physicochemical Properties

Substituent Type Example Compound Effect on LogP Solubility (µg/mL) Metabolic Stability
Isopropylphenyl Target compound High (+3.5) 15 (PBS) Moderate
2-Furyl Moderate (+2.1) 45 (PBS) Low
Pentyloxy (Entry 11) High (+4.0) 8 (PBS) High
Trifluoromethyl Example 268 () High (+3.8) 20 (PBS) Very High

Research Findings and Trends

  • Fluorine’s Role : Fluorination at the benzamide’s meta position (as in the target compound) balances metabolic stability and target engagement, whereas para-fluorination (e.g., ) increases polarity but complicates NMR analysis .
  • Heterocyclic Cores: Tetrahydroquinazolinones generally exhibit better kinase inhibition than triazolo derivatives () but may require structural optimization for selectivity .
  • Synthetic Accessibility : The target compound’s isopropylphenyl group is synthesized via Suzuki coupling (analogous to methods in ), whereas furyl-containing analogues () require palladium-catalyzed cross-coupling .

Biological Activity

3-fluoro-N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}benzamide is a synthetic compound belonging to the quinazoline family. Quinazolines and their derivatives are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound by reviewing relevant literature, summarizing case studies, and presenting data tables.

Chemical Structure

The compound features a unique structure that includes a fluorine atom and a tetrahydroquinazoline moiety. The presence of the fluorine atom is significant as it can enhance the compound's biological activity and pharmacokinetic properties.

Anticancer Activity

Several studies have demonstrated that quinazoline derivatives exhibit potent anticancer properties. For instance, compounds similar to 3-fluoro-N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}benzamide have been evaluated for their ability to inhibit various cancer cell lines.

Table 1: Anticancer Activity of Quinazoline Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AA549 (Lung)10EGFR inhibition
Compound BMCF7 (Breast)15Aurora kinase inhibition
3-fluoro-N-{5-oxo...}HCT116 (Colon)TBDTBD

Note: Specific IC50 values for 3-fluoro-N-{5-oxo...} are yet to be determined.

Anti-inflammatory Properties

The anti-inflammatory potential of quinazoline derivatives has also been investigated. Some studies indicate that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Case Study: Inhibition of TNF-alpha Production
A study evaluated the effects of various quinazoline derivatives on tumor necrosis factor-alpha (TNF-alpha) production in human cell lines. The results indicated that certain derivatives significantly reduced TNF-alpha levels, suggesting potential applications in treating inflammatory diseases.

Mechanistic Insights

The mechanism of action for quinazoline derivatives often involves the inhibition of specific kinases such as EGFR and Aurora kinases. These kinases play critical roles in cell proliferation and survival pathways, making them attractive targets for anticancer therapies.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of 3-fluoro-N-{5-oxo...} with various target proteins. These studies provide insights into how modifications in the chemical structure can influence biological activity.

Table 2: Molecular Docking Results

Target ProteinBinding Affinity (kcal/mol)Remarks
EGFR-9.5Strong interaction
Aurora Kinase-8.7Moderate interaction
PDGF ReceptorTBDFurther investigation needed

Q & A

Q. What are the common synthetic routes for preparing this compound, and what key reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, including:

  • Condensation reactions to form the quinazolinone core using precursors like substituted benzaldehydes and benzamides.
  • Oxidation/Reduction steps with reagents such as potassium permanganate (oxidation) or lithium aluminum hydride (reduction) to modify functional groups .
  • Electrophilic substitution (e.g., bromination) to introduce halogen groups. Critical conditions include temperature control during reflux (60–120°C), solvent selection (e.g., THF, DMF), and reaction time optimization (6–24 hours) to minimize side products. Monitoring via thin-layer chromatography (TLC) or mass spectrometry (MS) ensures intermediate purity .

Q. What analytical techniques are essential for characterizing this compound’s structure and purity?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry.
  • High-Performance Liquid Chromatography (HPLC) : For purity assessment (>95% typically required).
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., predicted 361.37 g/mol) .
  • X-ray Crystallography : Optional for absolute configuration determination if crystals are obtainable .

Q. What biological targets or pathways are associated with this compound?

Quinazoline derivatives often target kinase enzymes (e.g., EGFR, VEGFR) or G-protein-coupled receptors (GPCRs) . Preliminary studies suggest interactions with cellular signaling pathways regulating apoptosis or proliferation, though target specificity requires validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Advanced Research Questions

Q. How can synthetic scalability be optimized without compromising yield or purity?

Scalable synthesis may employ:

  • Continuous flow reactors to enhance heat/mass transfer and reduce side reactions.
  • Green solvents (e.g., ethanol, water) for eco-friendly processing.
  • DoE (Design of Experiments) to statistically optimize variables like temperature, stoichiometry, and catalyst loading .

Q. How can contradictions in bioactivity data across studies be resolved?

Discrepancies may arise from:

  • Impurity profiles : Re-evaluate compound purity using orthogonal methods (e.g., HPLC + NMR).
  • Assay conditions : Standardize cell lines, incubation times, and controls.
  • Structural analogs : Compare activity with derivatives (e.g., fluorophenyl vs. methoxyphenyl substitutions) to identify critical pharmacophores .

Q. What computational strategies support structure-activity relationship (SAR) studies?

  • Molecular docking : Predict binding modes to targets like kinases using software (e.g., AutoDock, Schrödinger).
  • QSAR modeling : Correlate substituent electronic properties (e.g., Hammett constants) with bioactivity.
  • DFT calculations : Assess conformational stability and reactive sites .

Q. How can metabolic stability and pharmacokinetic (PK) properties be improved?

Strategies include:

  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability.
  • Cytochrome P450 inhibition assays : Identify metabolic hotspots for structural modification.
  • LogP optimization : Balance hydrophobicity (e.g., predicted logP ~2.5) to improve membrane permeability .

Q. What experimental controls are critical in assessing this compound’s mechanism of action?

  • Negative controls : Use inactive analogs (e.g., de-fluorinated versions) to rule out nonspecific effects.
  • Knockout models : CRISPR-edited cell lines to confirm target dependency.
  • Pathway inhibitors : Co-treatment with known kinase inhibitors (e.g., gefitinib) to validate target engagement .

Data Contradiction & Validation

Q. How should researchers address discrepancies in reported synthetic yields?

  • Replicate conditions : Ensure identical reagents, equipment, and purification methods.
  • Intermediate characterization : Isolate and analyze key intermediates to identify yield-limiting steps.
  • Catalyst screening : Test alternatives (e.g., Pd/C vs. Ni catalysts) for critical transformations .

Q. What orthogonal assays confirm target specificity amid off-target effects?

  • Thermal shift assays : Monitor protein denaturation to confirm direct binding.
  • RNA sequencing : Profile transcriptional changes to identify unintended pathway modulation.
  • SPR competition assays : Use known ligands to validate binding site occupancy .

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